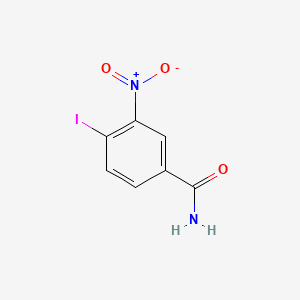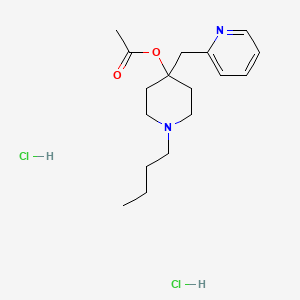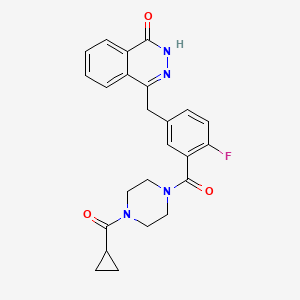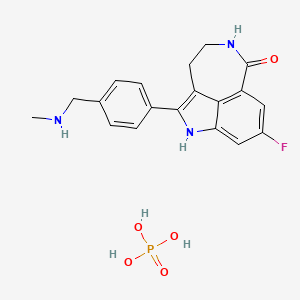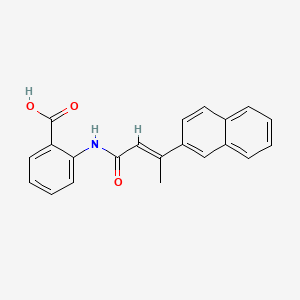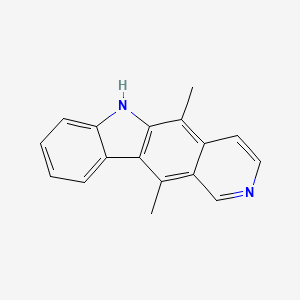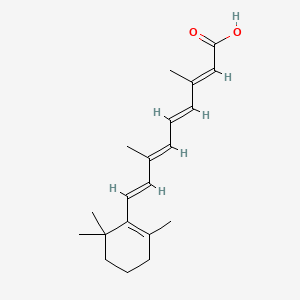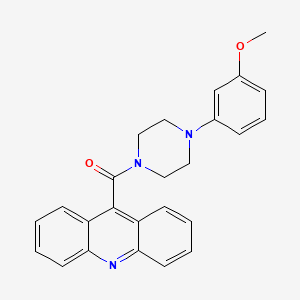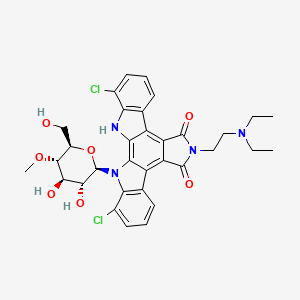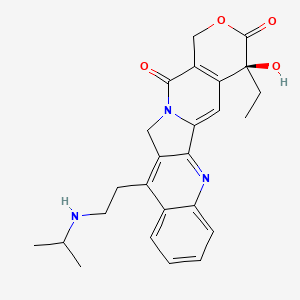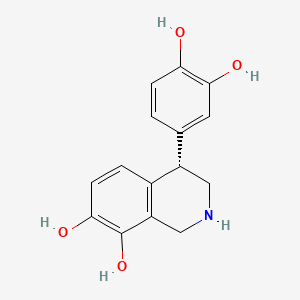
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Se ha estudiado por sus potenciales efectos terapéuticos en la insuficiencia renal, la insuficiencia cardíaca y la hipertensión . El compuesto ha mostrado promesa en promover la función renal y la salud cardiovascular, convirtiéndolo en un candidato para tratar condiciones como la insuficiencia renal aguda inducida por isquemia y la insuficiencia cardíaca congestiva .
Métodos De Preparación
La síntesis de Zelandopam involucra varios pasos, comenzando con la preparación de la estructura central, que es un derivado de la tetrahidroisoquinolina. La ruta sintética típicamente incluye:
Paso 1: Formación del núcleo de isoquinolina a través de una reacción de Pictet-Spengler.
Paso 2: Introducción de grupos hidroxilo en posiciones específicas del anillo aromático.
Paso 3: Conversión del intermedio al producto final a través de una serie de reacciones de oxidación y reducción.
Los métodos de producción industrial se enfocan en optimizar el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alto rendimiento (HPLC) para la purificación y caracterización .
Análisis De Reacciones Químicas
Zelandopam sufre varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo en el anillo aromático pueden oxidarse para formar quinonas.
Reducción: El compuesto puede reducirse para formar derivados dihidro.
Sustitución: Las reacciones de halogenación y nitración pueden introducir diferentes sustituyentes en el anillo aromático.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el bromo . Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados dihidro y compuestos halogenados.
Aplicaciones Científicas De Investigación
Zelandopam ha sido ampliamente estudiado por sus aplicaciones en varios campos:
Química: Utilizado como un compuesto modelo para estudiar los agonistas de los receptores de dopamina y sus interacciones.
Biología: Investigado por sus efectos en los sistemas renal y cardiovascular en modelos animales.
Medicina: Potencial agente terapéutico para tratar la insuficiencia cardíaca, la hipertensión y la insuficiencia renal.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos dirigidos a los receptores de dopamina.
Mecanismo De Acción
Zelandopam ejerce sus efectos uniéndose selectivamente a los receptores D1 de dopamina. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato cíclico de adenosina (AMPc). Los niveles elevados de AMPc resultan en vasodilatación, aumento del flujo sanguíneo renal y reducción de la presión arterial . Los objetivos moleculares involucrados incluyen los receptores D1 de dopamina y las vías de señalización descendentes que regulan el tono vascular y la función renal .
Comparación Con Compuestos Similares
Zelandopam es único entre los agonistas de los receptores D1 de dopamina debido a su afinidad de unión específica y sus propiedades farmacocinéticas. Compuestos similares incluyen:
Fenoldopam: Otro agonista del receptor D1 de dopamina utilizado para el manejo a corto plazo de la hipertensión.
Dopamina: El ligando endógeno para los receptores de dopamina, con efectos más amplios tanto en los receptores D1 como D2.
SKF-38393: Un agonista selectivo del receptor D1 de dopamina utilizado en la investigación para estudiar las funciones de los receptores de dopamina.
En comparación con estos compuestos, Zelandopam ha mostrado un efecto más específico en los sistemas renal y cardiovascular, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas específicas .
Propiedades
Número CAS |
139233-53-7 |
|---|---|
Fórmula molecular |
C15H15NO4 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol |
InChI |
InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1 |
Clave InChI |
FULLEMQICAKPOE-JTQLQIEISA-N |
SMILES |
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
SMILES isomérico |
C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
SMILES canónico |
C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7,8-DDPTI 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline YM 435 YM-435 YM435 zelandopam |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


